4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, Mixture of diastereomers
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Overview
Description
4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, a mixture of diastereomers, is a chemical compound that features a cyclohexane ring substituted with a 1H-1,2,3-triazol-1-yl group and a carboxylic acid group, with hydrochloride as the counter ion. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material, cyclohexane, undergoes functionalization to introduce the carboxylic acid group.
Triazole Formation:
Hydrochloride Formation: The resulting triazole cyclohexane carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for efficiency and yield. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The triazole ring can be reduced under specific conditions to yield different structural isomers.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triazole or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution Reactions: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed.
Major Products Formed:
Oxidation Products: Esters, amides, and other carboxylic acid derivatives.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions and molecular recognition processes.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as an inhibitor in biochemical pathways.
Industry: It is utilized in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
4-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid: A structural isomer with a different triazole ring.
4-(1H-1,2,3-triazol-1-yl)benzoic acid: A related compound with a benzene ring instead of cyclohexane.
Uniqueness: 4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride is unique due to its cyclohexane backbone, which provides different steric and electronic properties compared to benzene-based analogs. This can lead to distinct biological activities and chemical reactivity.
Properties
CAS No. |
2624132-07-4 |
---|---|
Molecular Formula |
C9H14ClN3O2 |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
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